![molecular formula C12H12N2 B1355256 5-Methyl-6-phenylpyridin-3-amine CAS No. 84596-50-9](/img/structure/B1355256.png)
5-Methyl-6-phenylpyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine and arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Methyl-6-phenylpyridin-3-amine consists of a pyridine ring attached to a phenyl group and an amine functional group.Physical And Chemical Properties Analysis
The predicted properties of 5-Methyl-6-phenylpyridin-3-amine include a boiling point of 334.1±37.0 °C, a density of 1.106±0.06 g/cm3, and a pKa of 5.66±0.20 .Scientific Research Applications
Anticancer Applications
Pyridine-containing compounds, such as 5-Methyl-6-phenylpyridin-3-amine, have been found to have significant medicinal applications, including anticancer properties . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . These compounds have shown cytotoxic properties against tumor cells .
Antiviral Applications
Pyridine derivatives have been found to have antiviral properties . This makes 5-Methyl-6-phenylpyridin-3-amine a potential candidate for the development of antiviral drugs .
Anticholinesterase Activities
These compounds have also been found to have anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .
Antimalarial Applications
Pyridine derivatives have been found to have antimalarial properties . This suggests that 5-Methyl-6-phenylpyridin-3-amine could potentially be used in the development of new antimalarial drugs .
Antimicrobial Applications
5-Methyl-6-phenylpyridin-3-amine, like other pyridine derivatives, has been found to have antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections .
Antidiabetic Applications
Pyridine derivatives have been found to have antidiabetic properties . This suggests that 5-Methyl-6-phenylpyridin-3-amine could potentially be used in the development of new antidiabetic drugs .
Bioactive Ligands and Chemosensors
Schiff bases derived from pyridine derivatives, such as 5-Methyl-6-phenylpyridin-3-amine, have been found to have a range of bioactivities . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . Additionally, several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . This makes them useful in the development of chemosensors for the qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Industrial Applications
5-Methyl-6-phenylpyridin-3-amine is not only used in pharmaceuticals but also as a precursor to agrochemicals and in chemical-based industries. Its unique properties make it a valuable compound in various industrial applications.
properties
IUPAC Name |
5-methyl-6-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWWINIMUNKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542391 | |
Record name | 5-Methyl-6-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-phenylpyridin-3-amine | |
CAS RN |
84596-50-9 | |
Record name | 5-Methyl-6-phenylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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